
6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol is a complex organic compound with the molecular formula C19H26Br2N2O2 and a molecular weight of 474.23 g/mol . This compound is characterized by the presence of bromine atoms at positions 6 and 8 on the chromen ring, and pyrrolidinylmethyl groups at position 3. It is a derivative of chromen, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol typically involves multiple steps, starting from commercially available precursors.
Bromination: The chromen derivative is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at positions 6 and 8.
Nucleophilic Substitution: The dibromo-chromen intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of bromine atoms with pyrrolidinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the chromen ring to a more saturated structure using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Pyrrolidine, potassium carbonate (K2CO3), sodium hydride (NaH), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Ketone or aldehyde derivatives
Reduction: De-brominated or saturated chromen derivatives
Substitution: Various substituted chromen derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, thereby affecting cellular processes.
Interaction with DNA/RNA: The compound may bind to nucleic acids, interfering with replication, transcription, or translation processes.
Modulation of Receptor Activity: It can interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Dibromo-3,3-bis(methyl)-3,4-dihydro-2H-chromen-4-ol
- 6,8-Dibromo-3,3-bis(ethyl)-3,4-dihydro-2H-chromen-4-ol
- 6,8-Dibromo-3,3-bis(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol
Uniqueness
6,8-Dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-ol is unique due to the presence of pyrrolidinylmethyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential biological activity compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C19H26Br2N2O2 |
|---|---|
Peso molecular |
474.2 g/mol |
Nombre IUPAC |
6,8-dibromo-3,3-bis(pyrrolidin-1-ylmethyl)-2,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C19H26Br2N2O2/c20-14-9-15-17(16(21)10-14)25-13-19(18(15)24,11-22-5-1-2-6-22)12-23-7-3-4-8-23/h9-10,18,24H,1-8,11-13H2 |
Clave InChI |
BJBPAZVHXHHEHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2(COC3=C(C2O)C=C(C=C3Br)Br)CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
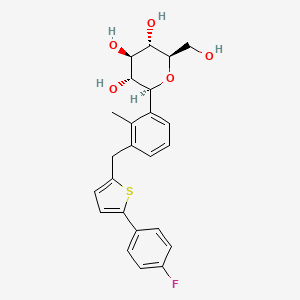
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)

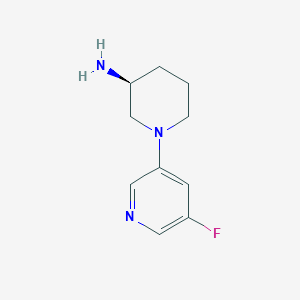
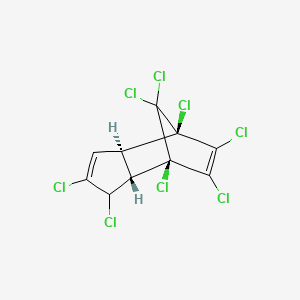
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
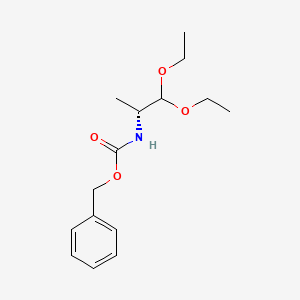
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)

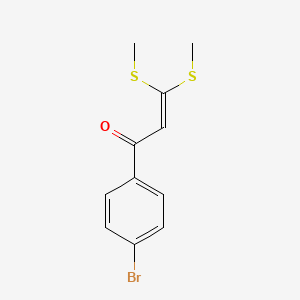

![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
